ethyl 5-(5-bromo-2-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
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Overview
Description
Ethyl 5-(5-bromo-2-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(5-bromo-2-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate typically involves a multi-step process. One common method includes the reaction of a brominated aromatic compound with a methoxy-substituted phenyl group, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method can enhance yield and purity while reducing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-bromo-2-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms like bromine can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 5-(5-bromo-2-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(5-bromo-2-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0 trideca-1(9),2(7),10,12-tetraen-6-one
- 11-ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Uniqueness
Ethyl 5-(5-bromo-2-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate stands out due to its specific bromine and methoxy substitutions, which confer unique chemical properties and reactivity. These features make it particularly valuable for targeted applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C19H20BrN3O4S |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
ethyl 5-(5-bromo-2-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C19H20BrN3O4S/c1-3-27-19(25)23-7-6-11-14(9-23)28-18-15(11)17(24)21-16(22-18)12-8-10(20)4-5-13(12)26-2/h4-5,8,16,22H,3,6-7,9H2,1-2H3,(H,21,24) |
InChI Key |
GTBDVNZCURNWJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C=CC(=C4)Br)OC |
Origin of Product |
United States |
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